molecular formula C9H9F3O2S B1469146 4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol CAS No. 1339453-39-2

4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol

Cat. No. B1469146
CAS RN: 1339453-39-2
M. Wt: 238.23 g/mol
InChI Key: CDOQDPGXRXIQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol” is a compound with the molecular formula C9H9F3O2S . It contains a phenol group (an aromatic ring with a hydroxyl group), a sulfanyl group (a sulfur atom bonded to a hydrogen atom), and a trifluoro-2-hydroxypropyl group (a three-carbon chain with three fluorine atoms attached to the terminal carbon and a hydroxyl group attached to the middle carbon).

Scientific Research Applications

Antimicrobial Activities

Research on derivatives of 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol, similar to 4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol, has shown significant antibacterial and antifungal activities. These compounds are effective against S. aureus and E. coli bacteria and A. niger fungi (Hussain, Sharma, & Amir, 2008).

Potential Antimelanoma Agent

4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a compound structurally related to 4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol, has been studied as a potential bifunctional antimelanoma agent. This compound, bearing both a tyrosinase-activatable phenolic moiety and a GSH-reactive alpha, beta-unsaturated carbonyl group, exhibited significant cytotoxic activity against B16F1 murine melanoma cells (Ruzza et al., 2009).

Antibacterial, Antifungal, and Cytotoxic Activity

Sulfonamide-derived new ligands and their transition metal complexes, which include a structure similar to 4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol, were synthesized and exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity. They also showed cytotoxic activity (Chohan & Shad, 2011).

Electrochemical Applications

A study identified products formed by electrolysis of Reactive Black 5 (RB5), including 4-((2-hydroxyethyl)sulfonyl)phenol and similar compounds. These findings are relevant to understanding chemical reactions in electrolysis processes and their environmental impact (Elizalde-González et al., 2012).

Metal-Free Regiocontrolled Dehydrogenative C-H/C-H Cross-Coupling

A metal-free approach was developed for regiocontrolled dehydrogenative C-H/C-H cross-coupling of aryl sulfoxides with phenols. This process is significant in organic synthesis, producing biaryl products with hydroxy and sulfanyl groups, useful as synthetic intermediates (Yanagi et al., 2016).

Recyclable Catalyst for Silylation of Hydroxyl Groups

Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester was used as a recyclable catalyst for the silylation of hydroxyl groups, showcasing its application in the transformation of alcohols and phenolic hydroxyl groups into silyl ethers (Farid, Dariush, & Khodabakhsh, 2011).

properties

IUPAC Name

4-(3,3,3-trifluoro-2-hydroxypropyl)sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2S/c10-9(11,12)8(14)5-15-7-3-1-6(13)2-4-7/h1-4,8,13-14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOQDPGXRXIQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol
Reactant of Route 2
Reactant of Route 2
4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol
Reactant of Route 3
Reactant of Route 3
4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol
Reactant of Route 5
Reactant of Route 5
4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol
Reactant of Route 6
Reactant of Route 6
4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.